A Comprehensive Technical Guide to the Physicochemical Properties of Propyl 3-Hydroxybenzoate
A Comprehensive Technical Guide to the Physicochemical Properties of Propyl 3-Hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Propyl 3-hydroxybenzoate, a positional isomer of the widely used preservative propylparaben, presents a unique profile for investigation in pharmaceutical and chemical research. While the family of p-hydroxybenzoic acid esters (parabens) is extensively studied, the meta-substituted propyl 3-hydroxybenzoate remains a less-chartered territory. This guide, designed for the discerning researcher, offers an in-depth exploration of its core physicochemical properties. By synthesizing available data, established analytical methodologies, and comparative insights with its well-documented isomer, this document aims to provide a foundational resource for its application in novel research and development.
Introduction to Propyl 3-Hydroxybenzoate: A Molecule of Interest
Propyl 3-hydroxybenzoate (C₁₀H₁₂O₃) is an organic compound belonging to the hydroxybenzoate ester family. Its structure features a propyl ester of a benzoic acid ring with a hydroxyl group at the meta-position. This structural arrangement distinguishes it from its more common para-isomer, propyl 4-hydroxybenzoate (propylparaben), and is the primary determinant of its distinct physicochemical characteristics. Understanding these properties is paramount for its potential applications, which could range from novel pharmaceutical excipients to specialized chemical synthons.
The strategic placement of the hydroxyl group influences key parameters such as polarity, hydrogen bonding capability, and ultimately, its behavior in various chemical and biological systems. This guide will systematically dissect these properties, offering both theoretical and practical insights.
Core Physicochemical Data
A critical aspect of characterizing any research compound is the accurate determination of its fundamental physicochemical properties. Due to the relative novelty of extensive research on propyl 3-hydroxybenzoate, a combination of computed and experimental data is presented here. For comparative purposes, experimental data for the well-characterized isomer, propyl 4-hydroxybenzoate, is also included.
| Property | Propyl 3-hydroxybenzoate (Predicted/Computed) | Propyl 4-hydroxybenzoate (Experimental) |
| Molecular Weight | 180.20 g/mol [1][2] | 180.20 g/mol [1][3] |
| Melting Point | Not available | 95-98 °C[4][5] |
| Boiling Point | Not available | ~301 °C[3] |
| LogP (Octanol/Water) | 1.959 - 2.7[2][6] | 3.04[1] |
| pKa (Phenolic Hydroxyl) | ~9.1 (Estimated based on 3-hydroxybenzoic acid) | ~8.4[4][7] |
| Topological Polar Surface Area | 46.53 Ų[6] | 46.5 Ų[1] |
| Hydrogen Bond Donors | 1[2][6] | 1[1] |
| Hydrogen Bond Acceptors | 3[2][6] | 3[1] |
Note: The LogP value for propyl 3-hydroxybenzoate is presented as a range from different computational models, highlighting the need for experimental verification. The pKa is an estimation based on the known pKa of its parent acid, 3-hydroxybenzoic acid.
Synthesis and Purification
The primary route for the synthesis of propyl 3-hydroxybenzoate is through the Fischer-Speier esterification of 3-hydroxybenzoic acid with propanol, catalyzed by a strong acid.
Synthesis Workflow
Caption: Fischer-Speier esterification of 3-hydroxybenzoic acid.
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-hydroxybenzoic acid (1 equivalent) and an excess of n-propanol (3-5 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure propyl 3-hydroxybenzoate.
Key Physicochemical Parameters and Their Determination
Melting Point
The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the propyl 3-hydroxybenzoate sample is thoroughly dried and finely powdered.
-
Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Solubility
Solubility is a critical parameter, especially in drug development, as it influences bioavailability. The solubility of propyl 3-hydroxybenzoate is expected to be low in water and higher in organic solvents.
Experimental Protocol: Shake-Flask Method for Aqueous Solubility
-
Sample Preparation: Add an excess amount of propyl 3-hydroxybenzoate to a known volume of purified water in a sealed container.
-
Equilibration: Agitate the container at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.
-
Quantification: Carefully withdraw a known volume of the supernatant and determine the concentration of dissolved propyl 3-hydroxybenzoate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Lipophilicity: Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Sample Preparation: Dissolve a known amount of propyl 3-hydroxybenzoate in the aqueous phase.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined time to allow for partitioning of the solute between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of propyl 3-hydroxybenzoate in both the aqueous and octanol phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the LogP value using the formula: LogP = log([concentration in octanol] / [concentration in water]).
Acidity (pKa)
The pKa of the phenolic hydroxyl group is crucial for understanding the ionization state of the molecule at different pH values, which affects its solubility, absorption, and interaction with biological targets.
Experimental Protocol: UV-Vis Spectrophotometric pKa Determination
-
Solution Preparation: Prepare a stock solution of propyl 3-hydroxybenzoate in a suitable solvent (e.g., methanol).
-
Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values.
-
Spectral Measurement: Add a small aliquot of the stock solution to each buffer solution and record the UV-Vis spectrum for each pH.
-
Data Analysis: The absorbance at a specific wavelength will change as a function of pH due to the ionization of the phenolic hydroxyl group. Plot absorbance versus pH and fit the data to the appropriate equation to determine the pKa.
Spectroscopic Characterization
Spectroscopic data provides a "fingerprint" of a molecule, confirming its identity and purity. While experimental spectra for propyl 3-hydroxybenzoate are not widely available, the expected characteristic signals can be predicted based on its structure and comparison with related compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Propyl 3-hydroxybenzoate is expected to exhibit UV absorption due to the presence of the aromatic ring. The position of the hydroxyl group will influence the wavelength of maximum absorbance (λmax). For comparison, propyl 4-hydroxybenzoate shows absorption maxima at approximately 196 nm and 256 nm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic peaks corresponding to the functional groups present in the molecule.
Expected IR Absorption Bands:
-
O-H stretch (phenolic): A broad peak around 3300 cm⁻¹
-
C-H stretch (aromatic and aliphatic): Peaks around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹
-
C=O stretch (ester): A strong, sharp peak around 1700 cm⁻¹
-
C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region
-
C-O stretch (ester and phenol): Peaks in the 1300-1000 cm⁻¹ region
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
Expected ¹H NMR Signals:
-
Aromatic protons: Signals in the aromatic region (δ 7.0-8.0 ppm), with splitting patterns determined by the meta-substitution.
-
-OCH₂- protons (ester): A triplet around δ 4.2 ppm.
-
-CH₂- protons (propyl chain): A sextet around δ 1.7 ppm.
-
-CH₃ protons (propyl chain): A triplet around δ 1.0 ppm.
-
-OH proton (phenolic): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
Expected ¹³C NMR Signals:
-
Carbonyl carbon (ester): A signal around δ 166 ppm.
-
Aromatic carbons: Signals in the range of δ 115-160 ppm.
-
-OCH₂- carbon (ester): A signal around δ 65 ppm.
-
-CH₂- carbon (propyl chain): A signal around δ 22 ppm.
-
-CH₃ carbon (propyl chain): A signal around δ 10 ppm.
Logic for Compound Characterization
The confirmation of the identity and purity of synthesized or procured propyl 3-hydroxybenzoate relies on a multi-faceted analytical approach.
Caption: Logical workflow for the characterization of propyl 3-hydroxybenzoate.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of propyl 3-hydroxybenzoate. While a significant body of experimental data exists for its para-isomer, this document consolidates the available computed data and outlines the established experimental protocols necessary for the thorough characterization of the meta-isomer. For researchers venturing into the study of this compound, the methodologies and comparative data presented herein offer a robust framework for initiating and validating their work. The elucidation of its complete experimental profile will undoubtedly contribute to unlocking its full potential in various scientific and industrial applications.
References
-
PubChem. Propylparaben. [Link]
-
PubChem. Benzoic acid 3-hydroxybenzyl ester. [Link]
-
PhytoBank. Showing 3-hydroxybenzoic acid methyl ester (PHY0036438). [Link]
-
The Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]
-
PubChem. Propyl 3-hydroxybenzoate. [Link]
-
Indian Academy of Sciences. Growth and characterization of propyl-para-hydroxybenzoate single crystals. [Link]
-
Chemcess. 3-Hydroxybenzoic Acid: Properties, Production And Uses. [Link]
-
PubChem. 3-Hydroxybenzoic Acid. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). [Link]
-
XZL BIO-TECHNOLOGY CO., LTD. Chemical properties and uses of propyl p-hydroxybenzoate. [Link]
-
Pharmaceutical Press. Uses of propylparaben in pharmaceutical preparations. [Link]
-
Wikipedia. Propylparaben. [Link]
-
Semantic Scholar. Separation of p-hydroxybenzoic acid esters by circular high performance thin-layer chromatography. [Link]
-
National Center for Biotechnology Information. Application of IRI Visualization to Terahertz Vibrational Spectroscopy of Hydroxybenzoic Acid Isomers. [Link]
-
PubMed. Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic Acid. [Link]
-
ResearchGate. The UV–Vis absorption spectrum. [Link]
-
Waters. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]
-
NIST WebBook. Propylparaben. [Link]
-
MAC-MOD Analytical. Hydroxybenzoic Acids - Positional Isomers. [Link]
-
NIST Technical Series Publications. Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. [Link]
-
CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]
-
TSI Journals. A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. [Link]
-
International Journal of ChemTech Research. Growth Of Propyl-p-hydroxybenzoate Single Crystals And Its Characterizations. [Link]
-
Practical report: Fischer esterification for synthesis of propyl acetate. [Link]
-
NIST WebBook. Isopropyl-4-hydroxybenzoate. [Link]
-
Chemistry LibreTexts. Fischer Esterification. [Link]
-
University of Oxford. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]
-
Ataman Kimya. PROPYL 4-HYDROXYBENZOATE. [Link]
Sources
- 1. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propyl 3-hydroxybenzoate | C10H12O3 | CID 12935066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Propylparaben CAS#: 94-13-3 [m.chemicalbook.com]
- 5. PROPYL-4-HYDROXYBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chemscene.com [chemscene.com]
- 7. phexcom.com [phexcom.com]
